molecular formula C10H9N3O4 B15233233 Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate

Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate

Katalognummer: B15233233
Molekulargewicht: 235.20 g/mol
InChI-Schlüssel: KKLTXVPOFWVXGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family. . This compound, characterized by its nitro and carboxylate functional groups, is of interest for its potential use in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with methyl hydrazinecarboxylate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. The exact methods can vary depending on the desired purity and application of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Methyl 5-methyl-6-amino-1H-indazole-3-carboxylate.

    Substitution: Various substituted indazole derivatives.

    Oxidation: Corresponding carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate is unique due to the presence of both nitro and carboxylate groups, which contribute to its distinct chemical reactivity and potential biological activities. The methyl group at the 5-position further differentiates it from other indazole derivatives, potentially influencing its pharmacokinetic and pharmacodynamic properties .

Eigenschaften

Molekularformel

C10H9N3O4

Molekulargewicht

235.20 g/mol

IUPAC-Name

methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate

InChI

InChI=1S/C10H9N3O4/c1-5-3-6-7(4-8(5)13(15)16)11-12-9(6)10(14)17-2/h3-4H,1-2H3,(H,11,12)

InChI-Schlüssel

KKLTXVPOFWVXGP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])NN=C2C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.